molecular formula C12H16N2O B6261893 1-(3-amino-4-methylphenyl)piperidin-2-one CAS No. 69131-42-6

1-(3-amino-4-methylphenyl)piperidin-2-one

Cat. No.: B6261893
CAS No.: 69131-42-6
M. Wt: 204.3
InChI Key:
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Description

1-(3-amino-4-methylphenyl)piperidin-2-one is an organic compound with the molecular formula C12H16N2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-amino-4-methylphenyl)piperidin-2-one typically involves the reaction of 3-amino-4-methylbenzaldehyde with piperidin-2-one under specific conditions. One common method includes the use of a condensation reaction, where the aldehyde group of 3-amino-4-methylbenzaldehyde reacts with the ketone group of piperidin-2-one in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(3-amino-4-methylphenyl)piperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-amino-4-methylphenyl)piperidin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-amino-4-methylphenyl)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-amino-4-methylphenyl)piperidin-2-one is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

69131-42-6

Molecular Formula

C12H16N2O

Molecular Weight

204.3

Purity

95

Origin of Product

United States

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